4-Azide-TFP-Amide-SS-propionic acid

Description

BenchChem offers high-quality 4-Azide-TFP-Amide-SS-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azide-TFP-Amide-SS-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

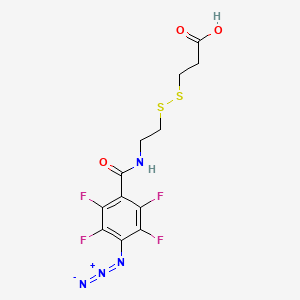

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethyldisulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F4N4O3S2/c13-7-6(8(14)10(16)11(9(7)15)19-20-17)12(23)18-2-4-25-24-3-1-5(21)22/h1-4H2,(H,18,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVMMTKVRGZTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F4N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Azide-TFP-Amide-SS-propionic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Azide-TFP-Amide-SS-propionic acid is a heterotrifunctional crosslinker integral to advanced bioconjugation, chemical biology, and drug delivery systems. Its unique architecture, featuring a photo-activatable aryl azide (B81097), a cleavable disulfide bond, and an amine-reactive carboxylic acid, offers a versatile platform for the precise assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its structure, physicochemical properties, and experimental applications, with a focus on detailed protocols and workflow visualizations to empower researchers in their scientific endeavors.

Core Structure and Chemical Properties

4-Azide-TFP-Amide-SS-propionic acid, systematically named 3-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethyldisulfanyl]propanoic acid, is a molecule designed with three distinct functional moieties, each enabling a specific chemical transformation.[1][2] This multi-purpose design allows for sequential or orthogonal conjugation strategies.

The core structure consists of:

-

A 4-Azido-2,3,5,6-tetrafluorophenyl (TFP) azide group: This aryl azide serves as a photo-activatable crosslinking agent. Upon exposure to UV light (typically 250-350 nm), it forms a highly reactive nitrene intermediate that can covalently bind to a wide range of chemical bonds, including C-H and N-H bonds, in proximity.[1][3][4] The tetrafluorophenyl ring enhances the stability of the nitrene intermediate.[1][3]

-

A Disulfide (-S-S-) bond: This linkage is susceptible to cleavage by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][3] This feature is commonly exploited for the controlled release of conjugated payloads, such as drugs or imaging agents, in the reducing environment of the cell cytoplasm.

-

A Propionic acid group: This terminal carboxylic acid provides a handle for conjugation to primary amines through the formation of a stable amide bond.[1][3] This reaction is typically facilitated by carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3]

The molecular structure is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. While specific experimental data for solubility and molar extinction coefficient are not widely published, data for structurally similar compounds can provide a reasonable estimate.

| Property | Value | Source |

| Full Chemical Name | 3-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethyldisulfanyl]propanoic acid | [1][2] |

| CAS Number | 191163-45-8 | [1][2] |

| Molecular Formula | C₁₂H₁₀F₄N₄O₃S₂ | [1][2] |

| Molecular Weight | 398.4 g/mol | [1][2] |

| Purity | ≥98% (typical) | [1] |

| Appearance | White to off-white solid | Vendor Information |

| Storage | -20°C, protected from light | [1] |

| Solubility | Soluble in DMSO, DMF. A related sulfo-NHS ester derivative is soluble in water, DMSO, and DMF. | [3] |

Experimental Protocols

The trifunctional nature of this crosslinker allows for a variety of experimental workflows. Below are detailed protocols for the key reactions involving each functional group.

Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of the crosslinker to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand) using EDC/NHS chemistry.

Materials:

-

4-Azide-TFP-Amide-SS-propionic acid

-

Amine-containing molecule (e.g., antibody at 2-10 mg/mL)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

-

Dissolve the Crosslinker: Prepare a 10 mM stock solution of 4-Azide-TFP-Amide-SS-propionic acid in anhydrous DMSO.

-

Prepare the Amine-Containing Molecule: Exchange the buffer of the amine-containing molecule into the Activation Buffer.

-

Activate the Carboxylic Acid:

-

Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in the Activation Buffer.

-

Add a 10- to 50-fold molar excess of EDC and Sulfo-NHS to the amine-containing molecule solution.

-

Add the desired molar excess of the dissolved crosslinker to the reaction mixture.

-

Incubate at room temperature for 15-30 minutes.

-

-

Conjugation:

-

Add the activated crosslinker to the amine-containing molecule.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and reaction byproducts by dialysis or chromatography.

Photo-activated Crosslinking with the Aryl Azide

This protocol outlines the photo-crosslinking of the aryl azide-conjugated molecule to interacting partners.

Materials:

-

Aryl azide-conjugated molecule from section 2.1

-

Interacting partner(s) in a suitable buffer (e.g., PBS, HEPES)

-

UV lamp (350-370 nm for nitrophenyl azides, 250-350 nm for phenyl azides)[3]

Procedure:

-

Prepare the Reaction Mixture: Mix the aryl azide-conjugated molecule with its interacting partner(s) in a UV-transparent vessel (e.g., quartz cuvette or microplate).

-

UV Irradiation:

-

Place the reaction mixture under the UV lamp at a close distance (e.g., 5-10 cm).

-

Irradiate for 5-30 minutes. The optimal irradiation time should be determined empirically.

-

Avoid buffers containing primary amines (e.g., Tris) as they can quench the reactive nitrene.

-

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Cleavage of the Disulfide Bond

This protocol describes the reductive cleavage of the disulfide bond to release the conjugated components.

Materials:

-

Disulfide-linked conjugate

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer: PBS or Tris-HCl, pH 7.5-8.5

Procedure:

-

Prepare the Reducing Agent: Prepare a fresh 1 M stock solution of DTT or a 0.5 M stock solution of TCEP.

-

Reduction Reaction:

-

Add the reducing agent to the disulfide-linked conjugate to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.

-

Incubate at 37°C for 30-60 minutes.

-

-

Analysis: Confirm the cleavage of the disulfide bond by analyzing the reaction products using techniques such as HPLC, SDS-PAGE (under reducing and non-reducing conditions), or mass spectrometry.

Experimental Workflows and Signaling Pathways

While specific signaling pathway studies utilizing 4-Azide-TFP-Amide-SS-propionic acid are not prominently featured in publicly available literature, its application in constructing Antibody-Drug Conjugates (ADCs) provides a clear context for its utility in modulating cellular signaling. An ADC constructed with this linker could be used to deliver a cytotoxic drug to a cancer cell expressing a specific surface antigen, thereby inducing apoptosis through various signaling cascades.

Below is a conceptual workflow for the creation and application of an ADC using this crosslinker to study a hypothetical cell death signaling pathway.

In this workflow, the carboxylic acid of the linker is first conjugated to a primary amine on a cytotoxic drug. The resulting linker-drug conjugate, now presenting the photo-activatable aryl azide, is then crosslinked to an antibody that targets a specific cancer cell surface antigen. Upon administration, the ADC binds to the cancer cells and is internalized. The intracellular reducing environment cleaves the disulfide bond, releasing the cytotoxic drug, which then interacts with its intracellular target to initiate an apoptotic signaling cascade. The induction of apoptosis can be monitored by analyzing key pathway markers, such as the cleavage of caspase-3.

Synthesis and Characterization

Characterization data, such as detailed NMR, IR, and mass spectrometry analyses, are typically provided by the commercial vendor upon request. Researchers are advised to obtain the certificate of analysis for lot-specific data.

Conclusion

4-Azide-TFP-Amide-SS-propionic acid is a powerful and versatile tool for researchers in drug development and chemical biology. Its trifunctional nature allows for the sophisticated construction of complex bioconjugates with functionalities for targeted delivery, controlled release, and covalent target engagement. The experimental protocols and conceptual workflows provided in this guide serve as a starting point for the innovative application of this crosslinker in elucidating biological pathways and developing novel therapeutic and diagnostic agents. As with any chemical reagent, optimal performance will be achieved through empirical determination of reaction conditions for each specific application.

References

- 1. 4-Azide-TFP-Amide-SS-propionic acid, 191163-45-8 | BroadPharm [broadpharm.com]

- 2. 4-Azide-TFP-Amide-SS-propionic acid | C12H10F4N4O3S2 | CID 15333906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Azide-TFP-Amide-SS-Sulfo-NHS, 220446-74-2 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Trifunctional Cleavable Crosslinkers

Trifunctional cleavable crosslinkers are advanced chemical reagents designed to covalently link three distinct molecular entities.[1][2] These molecules are indispensable tools in modern chemical biology, proteomics, and drug development. Their unique architecture, which includes three reactive moieties, a spacer arm, and a cleavable linker, allows for the creation of intricate molecular networks and the stabilization of complex biological assemblies for detailed analysis.[1][2] This guide provides a comprehensive overview of the core principles, methodologies, and applications of trifunctional cleavable crosslinkers for researchers, scientists, and drug development professionals.

Core Principles and Molecular Architecture

A trifunctional cleavable crosslinker is fundamentally composed of three key components:

-

Three Reactive Functional Groups: These are the moieties that form covalent bonds with specific functional groups on target molecules, such as proteins. A crosslinker can be homotrifunctional , with three identical reactive groups, or heterotrifunctional , with different reactive groups, allowing for sequential or targeted conjugation.

-

A Spacer Arm: This connects the reactive groups. The length and chemical nature of the spacer arm are critical as they define the distance between the linked molecules.[3][4] Spacer arms can be designed to be hydrophilic or hydrophobic and come in various lengths to suit different applications.[4]

-

A Cleavable Linker: This is a labile bond within the spacer arm that can be broken under specific conditions. This cleavage can be induced by chemical reagents, light (photocleavage), or, most commonly in modern proteomics, by collision-induced dissociation (CID) within a mass spectrometer (MS-cleavable).[3][5] The ability to cleave the crosslinker is crucial for simplifying the analysis of cross-linked products, particularly in complex samples.[5][6]

Many trifunctional crosslinkers also incorporate an enrichment tag , such as biotin (B1667282) or an alkyne handle for click chemistry.[6][7] This feature enables the selective isolation and purification of cross-linked species from complex mixtures, significantly enhancing the sensitivity of detection.[6][8]

Types of Trifunctional Cleavable Crosslinkers

Trifunctional cleavable crosslinkers can be categorized based on their reactive groups and the nature of their cleavable linker.

Based on Reactive Groups:

-

Amine-reactive: These are the most common type and typically contain N-hydroxysuccinimide (NHS) esters, which react with primary amines (the N-terminus of proteins and the side chain of lysine (B10760008) residues) to form stable amide bonds.[9][10]

-

Sulfhydryl-reactive: These crosslinkers contain groups like maleimides, which react specifically with the thiol groups of cysteine residues.

-

Photoreactive: These contain groups like aryl azides, which, upon exposure to UV light, form highly reactive nitrenes that can insert into a variety of chemical bonds, allowing for non-specific crosslinking.

Based on Cleavage Mechanism:

-

MS-Cleavable: These are designed with bonds that are labile under the conditions of tandem mass spectrometry (MS/MS or MSn).[3][5] Examples include sulfoxides (as in DSSO) and trioxane (B8601419) structures (as in TSTO).[8][11][12] This feature is highly advantageous as it allows for the identification of cross-linked peptides with high confidence using specialized software.[5][11]

-

Chemically Cleavable: These contain bonds that can be broken by specific chemical reagents. A common example is a disulfide bond, which can be cleaved by reducing agents like dithiothreitol (B142953) (DTT). Another example is an azobenzene (B91143) group, which can be cleaved with sodium dithionite (B78146).[1]

Quantitative Data Summary

The selection of an appropriate trifunctional cleavable crosslinker is critical for the success of an experiment. The following table summarizes the properties of some commonly used and novel trifunctional cleavable crosslinkers.

| Crosslinker | Reactive Groups | Target Residues | Spacer Arm Length (Å) | Cleavage Method | Enrichment Tag | Key Features |

| TSTO | 3x NHS ester | Lysine | Variable | MS-cleavable (CID) | None | Homotrifunctional, membrane-permeable, trioxane core allows simultaneous cleavage of all three arms.[8][11][12][13] |

| Leiker (bAL2) | 2x Sulfo-NHS ester | Lysine | 9.3 | Chemical (Sodium Dithionite) | Biotin | Azobenzene-based cleavage, can be isotopically labeled for quantitative studies.[1][7] |

| Azide-A-DSBSO | 2x NHS ester | Lysine | ~10.3 (DSBSO core) | MS-cleavable (CID) & Acid | Azide | Trifunctional derivative of DSBSO, allows for click chemistry-based enrichment.[14][15] |

| Alkyne-A-DSBSO | 2x NHS ester | Lysine | ~10.3 (DSBSO core) | MS-cleavable (CID) & Acid | Alkyne | Trifunctional derivative of DSBSO, allows for click chemistry-based enrichment.[14] |

| DiSPASO | 2x NHS ester | Lysine | Not specified | MS-cleavable (CID) | Alkyne | Membrane-permeable with an alkyne handle for click chemistry enrichment.[16][17] |

| Sulfo-SBED | NHS ester, Aryl azide | Amines, Non-specific | 11.9 | Photocleavable | Biotin | Heterotrifunctional, allows for two-step crosslinking.[18] |

Experimental Protocols

The following is a generalized protocol for a typical cross-linking mass spectrometry (XL-MS) experiment using a trifunctional cleavable crosslinker.

Sample Preparation and Cross-linking Reaction

-

Protein Sample Preparation: Prepare the purified protein complex or cell lysate in a suitable buffer (e.g., HEPES, PBS) at a concentration of 1-2 mg/mL.[19] The buffer should be free of primary amines (e.g., Tris, glycine) if using amine-reactive crosslinkers.[10]

-

Crosslinker Preparation: Immediately before use, dissolve the crosslinker in an anhydrous organic solvent like DMSO to prepare a concentrated stock solution (e.g., 50 mM).[10]

-

Cross-linking Reaction: Add the crosslinker to the protein sample to a final concentration that is typically in a 20- to 300-fold molar excess over the protein.[10] The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for a longer duration, depending on the stability of the complex.[10]

-

Quenching: Terminate the reaction by adding a quenching buffer, such as 1 M ammonium (B1175870) bicarbonate or Tris buffer, to a final concentration of 20-50 mM to consume any unreacted crosslinker.[10] Incubate for 15-30 minutes.

Proteomic Sample Processing

-

Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins using urea (B33335) or SDS. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

-

Enzymatic Digestion: Digest the proteins into peptides using a protease such as trypsin.[19] This is typically done overnight at 37°C.

-

Enrichment of Cross-linked Peptides (if applicable): If the crosslinker contains an enrichment tag like biotin, incubate the peptide mixture with streptavidin-coated beads to capture the cross-linked peptides.[8][20] Wash the beads extensively to remove non-cross-linked peptides.

Cleavage and Mass Spectrometry Analysis

-

Cleavage of the Crosslinker:

-

For chemically cleavable linkers: Elute the peptides from the enrichment beads by adding the appropriate cleavage reagent (e.g., sodium dithionite for Leiker).

-

For MS-cleavable linkers: The peptides are typically eluted from the enrichment beads using a denaturing solution before analysis. The cleavage occurs within the mass spectrometer.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode, often with methods optimized for cleavable crosslinkers (e.g., stepped collision energy or MS3-based methods).[3][6]

-

Data Analysis: Use specialized software (e.g., MeroX, XlinkX, MetaMorpheus) to identify the cross-linked peptides from the complex MS/MS spectra.[3][5][11][21] This software is designed to recognize the characteristic fragmentation patterns of the cleaved crosslinker.

Mechanism of MS-Cleavable Crosslinkers: The TSTO Example

The MS-cleavable nature of modern trifunctional crosslinkers is key to their utility. TSTO (tris-succinimidyl trioxane) is a prime example of a homotrifunctional crosslinker designed for in-depth structural analysis.[8][11][12] Its central trioxane ring is designed to fragment predictably under low-energy CID in the mass spectrometer.[12]

When a peptide that has been cross-linked with TSTO enters the mass spectrometer and is selected for fragmentation (MS2), the trioxane ring cleaves, simultaneously releasing the three linked peptides.[12][13] Each released peptide carries a specific mass modification, or "remnant," from the cleaved crosslinker.[12] These modified peptides can then be individually selected for further fragmentation (MS3) to determine their amino acid sequence.[12][13] This multi-stage process dramatically simplifies the data analysis compared to non-cleavable crosslinkers.

Applications in Research and Drug Development

Trifunctional cleavable crosslinkers are powerful tools for:

-

Mapping Protein-Protein Interaction (PPI) Networks: By applying these crosslinkers to whole-cell lysates or even intact cells, researchers can capture a snapshot of the cellular interactome.[8][20] The trifunctional nature allows for the identification of multi-protein complexes, providing deeper insights into cellular machinery.[12]

-

Structural Elucidation of Protein Complexes: The distance constraints derived from cross-linking experiments provide valuable information for building and refining 3D structural models of protein complexes, often in combination with other techniques like cryo-electron microscopy.[5][8]

-

Studying Protein Conformational Changes: Quantitative XL-MS, using isotopically labeled crosslinkers like Leiker, can be used to compare the cross-linking patterns of a protein in different states (e.g., with and without a bound ligand or drug).[1][7] This can reveal how a protein's conformation changes upon binding, providing insights into its mechanism of action.

-

Drug Discovery and Development: In the context of drug development, trifunctional crosslinkers can be used to identify the cellular targets of a drug, map the binding site, and understand how the drug modulates protein interactions.[22] This information is critical for lead optimization and understanding a drug's mechanism of action and potential off-target effects.

Conclusion

Trifunctional cleavable crosslinkers represent a significant advancement in the field of chemical biology and proteomics. Their ability to capture multi-protein interactions, combined with features like cleavability and enrichability, has opened up new avenues for studying the complex and dynamic world of proteins within their native environment. As these technologies continue to evolve, with the development of new reactive groups, cleavage chemistries, and data analysis strategies, they will undoubtedly play an increasingly important role in basic research and the development of new therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. [PDF] A New in Vivo Cross-linking Mass Spectrometry Platform to Define Protein–Protein Interactions in Living Cells* | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. Cleavable Cross-Linkers Redefined by a Novel MS3-Trigger Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]

- 8. iscrm.uw.edu [iscrm.uw.edu]

- 9. Trifunctional cross linker | PPT [slideshare.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of two new enrichable and MS-cleavable cross-linkers to define protein-protein interactions by mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]

- 20. brucelab.gs.washington.edu [brucelab.gs.washington.edu]

- 21. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. US20180328922A1 - Tri-functional crosslinking reagents - Google Patents [patents.google.com]

mechanism of TFP ester reaction with primary amines

An In-depth Technical Guide on the Mechanism of TFP Ester Reaction with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of 2,3,5,6-tetrafluorophenyl (TFP) esters for the acylation of primary amines. TFP esters have emerged as a superior alternative to the commonly used N-hydroxysuccinimide (NHS) esters in bioconjugation and drug development due to their enhanced stability, particularly in aqueous environments at basic pH. This document delves into the reaction mechanism, the critical factors influencing reaction efficiency, a quantitative comparison with NHS esters, and detailed experimental protocols.

Introduction

The covalent modification of proteins, peptides, and other biomolecules through the acylation of primary amines is a cornerstone of modern biotechnology and pharmaceutical development. This process is fundamental in the creation of antibody-drug conjugates (ADCs), the attachment of polyethylene (B3416737) glycol (PEG) to proteins to enhance their pharmacokinetic properties, and the labeling of biomolecules with fluorescent dyes or other reporter molecules.

Activated esters are widely employed for this purpose, with N-hydroxysuccinimide (NHS) esters being the most common. However, the utility of NHS esters is often hampered by their susceptibility to hydrolysis, a competing reaction that becomes increasingly significant at the basic pH required for efficient aminolysis. This instability can lead to lower conjugation yields and the need for a larger excess of the labeling reagent.

Tetrafluorophenyl (TFP) esters have gained prominence as a highly efficient alternative to NHS esters. They react with primary amines to form stable amide bonds, similar to NHS esters, but exhibit significantly greater resistance to hydrolysis, especially under the basic conditions optimal for the aminolysis of lysine (B10760008) residues in proteins.[1][2][3][4][5][6][7][8] This enhanced stability translates into more efficient and reproducible bioconjugation reactions.

This guide will provide a detailed examination of the TFP ester reaction with primary amines, offering researchers and drug development professionals the knowledge to effectively utilize this powerful bioconjugation chemistry.

The Reaction Mechanism

The reaction of a TFP ester with a primary amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the tetrafluorophenoxide ion acting as a good leaving group, resulting in the formation of a stable amide bond.

The overall reaction can be summarized as follows:

R-CO-OTFP + R'-NH₂ → R-CO-NH-R' + HOTFP

Where:

-

R-CO-OTFP is the tetrafluorophenyl ester

-

R'-NH₂ is the primary amine

-

R-CO-NH-R' is the resulting amide conjugate

-

HOTFP is the 2,3,5,6-tetrafluorophenol (B1216870) leaving group

The reaction is driven by the high reactivity of the activated ester and the thermodynamic stability of the resulting amide bond.

Logical Representation of the Reaction Pathway

Key Factors Influencing the Reaction

Several factors significantly impact the efficiency and selectivity of the TFP ester reaction with primary amines. Understanding and controlling these factors is crucial for successful bioconjugation.

pH

The pH of the reaction medium is a critical parameter. The primary amine must be in its unprotonated, nucleophilic form to react with the TFP ester. The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, the reaction is typically carried out at a pH between 7.5 and 9.0 to ensure a sufficient concentration of the deprotonated amine.

However, a competing side reaction, the hydrolysis of the TFP ester, is also accelerated at higher pH. While TFP esters are significantly more stable than NHS esters, hydrolysis can still occur and reduce the yield of the desired conjugate. The optimal pH for a given reaction is therefore a compromise between maximizing the rate of aminolysis and minimizing the rate of hydrolysis.

Solvent

The choice of solvent is another important consideration. For bioconjugation reactions, aqueous buffers are most common. It is crucial to use buffers that do not contain primary amines, such as Tris, as these will compete with the target molecule for reaction with the TFP ester. Phosphate-buffered saline (PBS), borate (B1201080) buffers, and carbonate/bicarbonate buffers are suitable choices.

For TFP esters that have poor water solubility, a co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used. It is essential to use high-purity, amine-free solvents to prevent unwanted side reactions.

Stoichiometry

The molar ratio of the TFP ester to the primary amine-containing molecule will influence the extent of labeling. A molar excess of the TFP ester is typically used to drive the reaction to completion. The optimal ratio depends on the specific reactants and the desired degree of labeling and should be determined empirically.

Temperature and Reaction Time

The reaction is typically carried out at room temperature or 4°C. Lower temperatures can be used to minimize hydrolysis and for thermally sensitive biomolecules. The reaction time can range from 30 minutes to several hours, depending on the reactivity of the amine and the concentration of the reactants.

Quantitative Comparison: TFP Esters vs. NHS Esters

The primary advantage of TFP esters over NHS esters is their enhanced stability towards hydrolysis. This is particularly evident at the slightly basic pH values required for efficient amine coupling.

Hydrolysis Rates

Quantitative data from a study by Lockett et al. (2008) on self-assembled monolayers (SAMs) demonstrates the superior stability of TFP esters compared to NHS esters at various pH values.[2] While this study was conducted on a solid support, the relative stability trends are informative for solution-phase reactions as well.

Table 1: Comparison of Hydrolysis Half-Lives (t₁/₂) for TFP and NHS Esters on a Self-Assembled Monolayer [2]

| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |

| 7.0 | 2038 | 1066 |

| 8.0 | 1155 | 385 |

| 10.0 | 330 | 39 |

Data extracted from Lockett, M. R., et al. (2008). Langmuir, 24(6), 2947-2954.

Table 2: Pseudo-First-Order Rate Constants (k') for Hydrolysis of TFP and NHS Esters on a Self-Assembled Monolayer [2]

| pH | TFP Ester k' (x 10⁻⁴ min⁻¹) | NHS Ester k' (x 10⁻⁴ min⁻¹) |

| 7.0 | 3.4 | 6.5 |

| 8.0 | 6.0 | 18.0 |

| 10.0 | 21.0 | 178.0 |

Data extracted from Lockett, M. R., et al. (2008). Langmuir, 24(6), 2947-2954.

The data clearly shows that the TFP ester is significantly more stable than the NHS ester at all pH values tested, with the difference in stability becoming more pronounced at higher pH. At pH 10, the half-life of the TFP ester is almost an order of magnitude greater than that of the NHS ester.

Aminolysis Rates

Table 3: Pseudo-First-Order Rate Constants (k') for Aminolysis of a Poly(pentafluorophenyl acrylate) Brush with Various Amines [9]

| Amine | k' (s⁻¹) |

| 1-Aminomethylpyrene (AMP) | 2.46 x 10⁻¹ |

| 1-Aminopyrene (AP) | 5.11 x 10⁻³ |

| Ru(bpy)₂(phen-5-NH₂)(PF₆)₂ | 2.59 x 10⁻³ |

Data extracted from Appenteng, K. A., et al. (2012). Macromolecules, 45(13), 5444-5450.

This data demonstrates the high reactivity of fluorinated phenyl esters towards primary amines. The significant difference in reaction rates between the aliphatic amine (AMP) and the aromatic amines highlights the importance of the amine's nucleophilicity.

The enhanced stability of TFP esters, coupled with their high reactivity towards amines, makes them a superior choice for bioconjugation reactions, leading to higher yields and more reproducible results.

Experimental Protocols

The following are detailed methodologies for key experiments related to TFP ester reactions.

General Protocol for Protein Labeling with a TFP Ester

This protocol is a general guideline and may require optimization for specific proteins and TFP ester reagents.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS at pH 7.5-8.5)

-

TFP ester labeling reagent

-

Anhydrous, amine-free DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the TFP Ester Solution: Immediately before use, dissolve the TFP ester in DMSO or DMF to a concentration of 10-100 mM.

-

Reaction: Add a 5-20 molar excess of the TFP ester solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TFP ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted TFP ester and byproducts by size-exclusion chromatography or dialysis.

Protocol for Determining the Hydrolysis Rate of a TFP Ester

This protocol is adapted from the methodology described by Lockett et al. (2008) for monitoring the hydrolysis of esters on a SAM, and can be modified for solution-phase studies using techniques like HPLC or UV-Vis spectroscopy.[2]

Materials:

-

TFP ester of interest

-

Reaction buffers at various pH values (e.g., pH 7.0, 8.0, 9.0)

-

HPLC system with a C18 column or a UV-Vis spectrophotometer

-

Quenching solution (e.g., a low pH buffer to stop hydrolysis)

Procedure:

-

Prepare a stock solution of the TFP ester in an appropriate organic solvent (e.g., acetonitrile).

-

Initiate the reaction: Dilute the TFP ester stock solution into the reaction buffer at a known concentration and temperature.

-

Monitor the reaction: At regular time intervals, take an aliquot of the reaction mixture and quench the reaction.

-

Analyze the samples: Analyze the quenched samples by HPLC or UV-Vis spectroscopy to determine the concentration of the remaining TFP ester.

-

Data analysis: Plot the natural logarithm of the TFP ester concentration versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k'). The half-life can be calculated using the equation: t₁/₂ = ln(2)/k'.

Workflow for TFP Ester Bioconjugation and Analysis

Conclusion

TFP esters represent a significant advancement in the field of bioconjugation. Their enhanced stability to hydrolysis, particularly at the basic pH required for efficient aminolysis, offers a clear advantage over traditional NHS esters. This increased stability leads to higher reaction yields, improved reproducibility, and a reduced need for large excesses of expensive labeling reagents. By understanding the reaction mechanism and the key factors that influence its efficiency, researchers and drug development professionals can effectively leverage TFP ester chemistry to create a wide range of well-defined and functional biomolecular conjugates.

References

- 1. Kinetics study of amine cleavage reactions of various resin-bound thiophenol esters from marshall linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 3. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. researchgate.net [researchgate.net]

- 6. A tetrafluorophenyl activated ester self-assembled monolayer for the immobilization of amine-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

The Azide Functional Group: A Technical Guide for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azide (B81097) functional group (-N₃) has become an indispensable tool in modern chemical biology, drug development, and materials science. Its unique combination of small size, stability in biological systems, and specific reactivity has positioned it as a cornerstone of "click chemistry."[1][2] This in-depth technical guide explores the core principles of the azide functional group and its application in the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will provide researchers with the fundamental knowledge, quantitative data, and detailed protocols necessary to effectively utilize azide-based click chemistry in their work.

The Azide Functional Group: Properties and Handling

The azide group is a compact and bioorthogonal functional group, meaning it is largely unreactive with biological molecules, making it an ideal chemical reporter for in vivo studies.[1][3] Its small size minimizes perturbations to the structure and function of biomolecules into which it is incorporated.[2] Organic azides are generally stable under a wide range of reaction conditions, including aqueous environments and a broad pH range (pH 4-12 for CuAAC).[4]

Safety Precautions: Despite their utility, azides are high-energy compounds and require careful handling.

-

Toxicity: Sodium azide is highly toxic, comparable to cyanide.[5] Avoid inhalation, ingestion, and skin contact.[6]

-

Explosive Potential: Low molecular weight organic azides and heavy metal azides can be explosive and are sensitive to heat, shock, and friction.[7][8]

-

Handling Guidelines:

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[9]

-

Use a safety shield for reactions involving azides, especially during heating.[5]

-

Avoid using metal spatulas to handle azides, as this can lead to the formation of explosive heavy metal azides.[7]

-

Do not mix azides with strong acids, as this can generate the highly toxic and explosive hydrazoic acid.[7]

-

For organic azides, a general rule of thumb for stability is the "Rule of Six," which suggests having at least six carbon atoms for each azide group to render the compound relatively safe.[5][7] Another guideline is that the number of nitrogen atoms should not exceed the number of carbon atoms.[8]

-

Azide-Alkyne Click Chemistry: A Tale of Two Reactions

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is the foundation of azide-based click chemistry.[10] However, the thermal reaction is slow and often results in a mixture of regioisomers.[4] The advent of catalyzed and strain-promoted versions of this reaction has revolutionized its application.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by Sharpless and Meldal, CuAAC is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer.[4][11] The reaction is catalyzed by a copper(I) species, which dramatically accelerates the reaction rate by a factor of up to 10⁸ compared to the uncatalyzed version.[12]

Mechanism: The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product, regenerating the copper(I) catalyst.[13][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed by Bertozzi, SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide.[3] The release of ring strain in the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a toxic catalyst.[15][] This makes SPAAC ideal for applications in living systems.[1]

Mechanism: SPAAC is a concerted [3+2] cycloaddition reaction where the azide reacts with the strained alkyne in a single step to form the triazole product.[15]

Quantitative Data for Click Chemistry Reactions

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a critical factor.

| Reaction Type | Catalyst | Temperature | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |

| CuAAC | Cu(I) | Room Temperature | Aqueous/Organic | 10² - 10³ | High regioselectivity (1,4-isomer), robust, high yielding. | [4],[12] |

| SPAAC | None | Physiological Temperature | Aqueous | 10⁻³ - 1 | Biocompatible (no catalyst), kinetics depend on cyclooctyne. | [15],[17] |

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters.

For SPAAC, the choice of the cyclooctyne reagent significantly impacts the reaction rate.

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) with Benzyl Azide | Key Features | References |

| OCT | ~1 x 10⁻³ | First generation, poor water solubility, slow kinetics. | [3] |

| ALO | ~4 x 10⁻³ | Improved water solubility over OCT, but still slow. | [3] |

| MOFO | ~4 x 10⁻² | Increased rate due to electron-withdrawing fluorine. | [3] |

| DIFO | ~7 x 10⁻² | Faster than MOFO. | [17] |

| BCN | ~0.3 - 0.5 | Good balance of reactivity and stability. | [18],[19] |

| DIBO | ~0.3 | Fast reaction rates, stable. | [20],[19] |

| DBCO | ~0.3 - 1.0 | High reactivity, commonly used for bioconjugation. | [21],[17] |

| BARAC | >1 | Exceptional reaction kinetics. | [22],[17] |

Table 2: Comparison of Common Cyclooctynes for SPAAC.

Applications in Research and Drug Development

The versatility of azide-alkyne click chemistry has led to its widespread adoption in various fields.

-

Drug Discovery: Click chemistry is used for the rapid synthesis of compound libraries for high-throughput screening, lead optimization, and the development of inhibitors for various diseases.[23][][25]

-

Bioconjugation: This is a major application area, enabling the precise attachment of molecules such as fluorescent dyes, biotin, or drugs to biomolecules like proteins, peptides, and nucleic acids.[26][27]

-

Antibody-Drug Conjugates (ADCs): Click chemistry provides an efficient method for linking potent cytotoxic drugs to antibodies, creating targeted cancer therapies.[][28]

-

Live-Cell Imaging: SPAAC, being bioorthogonal and copper-free, is extensively used for labeling and visualizing biomolecules in their native cellular environment.[1][15]

-

Materials Science: Click chemistry is employed in polymer synthesis and modification, as well as for functionalizing surfaces.[25][29]

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Synthesis

Materials:

-

Azide-containing molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

Procedure:

-

Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent.[12]

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[28]

-

Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).[28]

-

Prepare a stock solution of the ligand (e.g., 200 mM THPTA in water).[28]

-

In a separate tube, premix the CuSO₄ and ligand in a 1:2 to 1:5 molar ratio. Let it stand for a few minutes.[12][28]

-

Add the copper/ligand complex to the reaction mixture containing the azide and alkyne. The final copper concentration is typically 1-5 mol%.

-

Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol% to initiate the reaction.[28]

-

Stir the reaction at room temperature for 1-12 hours.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the product can be isolated by standard purification techniques such as extraction, filtration, or column chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling

Materials:

-

Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz for glycan labeling).

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore).

-

Phosphate-buffered saline (PBS).

-

Complete cell culture medium.

-

Dimethyl sulfoxide (B87167) (DMSO).

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of the azide-containing metabolic precursor (e.g., Ac₄ManNAz) for 24-48 hours to allow for incorporation into biomolecules.[15]

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO (e.g., 10 mM).[15]

-

Dilute the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.[15]

-

Wash the azide-labeled cells twice with warm PBS to remove any unincorporated precursor.[15]

-

Add the DBCO-fluorophore containing medium to the cells.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light.[15]

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.[15]

-

The cells are now ready for imaging using fluorescence microscopy.

-

Conclusion

The azide functional group, through its application in CuAAC and SPAAC reactions, has fundamentally changed the landscape of chemical biology and drug development. Its bioorthogonality and reliable reactivity provide a powerful platform for the precise chemical modification of complex systems. By understanding the principles outlined in this guide, researchers can effectively harness the power of azide-based click chemistry to advance their scientific endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 15. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 20. researchgate.net [researchgate.net]

- 21. broadpharm.com [broadpharm.com]

- 22. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 23. rjptonline.org [rjptonline.org]

- 25. What are the most common pharmaceutical applications of click chemistry? | AAT Bioquest [aatbio.com]

- 26. rroij.com [rroij.com]

- 27. interchim.fr [interchim.fr]

- 28. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 29. csmres.co.uk [csmres.co.uk]

Disulfide Bonds as Cleavable Linkers in Chemical Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of cleavable linkers is a cornerstone of modern chemical biology and targeted therapeutics. Among these, the disulfide bond stands out as a versatile and exquisitely sensitive tool for conditional cargo release. Its unique susceptibility to the reductive intracellular environment, primarily mediated by glutathione (B108866) (GSH), allows for the stable circulation of bioconjugates in the bloodstream and their specific activation within target cells. This technical guide provides a comprehensive overview of disulfide linkers, including their mechanism of action, quantitative performance data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Core Principle: Redox-Sensitive Cleavage

Disulfide linkers are designed to remain stable in the oxidizing extracellular environment and undergo rapid cleavage within the reducing environment of the cell's cytoplasm. This differential stability is primarily due to the significant concentration gradient of glutathione (GSH), a tripeptide thiol that is the most abundant intracellular antioxidant.

-

Extracellular Environment: The concentration of GSH in blood plasma is in the low micromolar range (~5 µM), which is insufficient to significantly reduce stable disulfide bonds.[1]

-

Intracellular Environment: In contrast, the cytoplasm of mammalian cells, particularly cancer cells, maintains a high concentration of GSH, typically ranging from 1 to 10 mM.[1] This approximately 1000-fold difference in GSH concentration is the primary driver for the selective cleavage of disulfide linkers within target cells.[1]

The cleavage mechanism involves a thiol-disulfide exchange reaction where the thiol group of GSH attacks the disulfide bond of the linker, leading to the formation of a mixed disulfide and the release of the thiolated payload. This initial product can then be further reduced by another molecule of GSH to fully release the payload in its active form.

Quantitative Data on Disulfide Linker Performance

The stability and cleavage kinetics of disulfide linkers are critical parameters that influence the efficacy and safety of bioconjugates. These properties are significantly affected by the steric hindrance around the disulfide bond. Introducing bulky substituents, such as methyl groups, adjacent to the disulfide bond can enhance its stability in plasma by shielding it from premature reduction.

Table 1: Comparative Plasma Stability of Disulfide Linkers

| Linker Type | Steric Hindrance | Bioconjugate Example | Plasma Half-life | Citation(s) |

| Unhindered Disulfide | None | anti-CD22-DM1 | ~2 days (mouse) | [2] |

| Hindered Disulfide (SPP) | Single methyl group | huN901-DM1 | Data not specified | [3] |

| Hindered Disulfide (SPDB) | gem-dimethyl group | huC242-SPDB-DM4 | ~3 days (mouse) | [4][5] |

| Thioether (Non-cleavable) | N/A | huC242-SMCC-DM1 | >4 days (mouse) | [4] |

Table 2: Glutathione-Mediated Cleavage Kinetics

| Linker Type | Glutathione (GSH) Concentration | Observed Cleavage Rate/Half-life | Citation(s) |

| Unhindered Disulfide | 5 mM | ~50% reduction after 3 hours | [6] |

| Hindered Disulfide (SPDB) | 5 mM | Slower cleavage than unhindered linkers | [4][5] |

| General Disulfide | 1-10 mM (intracellular range) | Rapid cleavage to release payload | [1] |

Key Signaling Pathway: Glutathione-Mediated Reduction

The intracellular cleavage of disulfide linkers is intricately linked to the glutathione antioxidant system. This pathway maintains a high intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG), ensuring a robust reducing environment. The key enzymes involved are Glutathione Reductase and Glutathione Peroxidase.

Experimental Workflows and Logical Relationships

The development of bioconjugates with disulfide linkers involves a systematic workflow from synthesis and conjugation to characterization and functional analysis. The stability of the disulfide linker is a critical design parameter that is directly influenced by steric hindrance.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of bioconjugates employing disulfide linkers.

Synthesis of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

SPDP is a widely used heterobifunctional crosslinker for introducing a cleavable disulfide bond.

Materials:

-

3-Mercaptopropionic acid

-

2,2'-Dipyridyl disulfide (DPDS)

-

N-Hydroxysuccinimide (NHS)

-

Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of 3-(2-pyridyldithio)propionic acid:

-

Dissolve 2,2'-dipyridyl disulfide in methanol.

-

Add a solution of 3-mercaptopropionic acid in methanol dropwise with stirring.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

-

-

Synthesis of SPDP:

-

Dissolve the 3-(2-pyridyldithio)propionic acid and N-hydroxysuccinimide in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide in dichloromethane dropwise.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Evaporate the solvent and purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Combine the fractions containing the product and evaporate the solvent to obtain SPDP as a white solid.

-

Conjugation of Maytansinoid (DM1) to an Antibody via a Disulfide Linker

This protocol describes a general method for conjugating the cytotoxic payload DM1 to an antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

SPDP linker

-

DM1 (containing a free thiol group)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction (optional, for cysteine conjugation)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Antibody Modification with SPDP (for lysine (B10760008) conjugation):

-

Dissolve SPDP in DMF or DMSO to a stock concentration of ~20 mM.

-

Add the SPDP solution to the antibody solution at a molar excess (typically 5-10 fold) while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Remove excess SPDP by size-exclusion chromatography using a column pre-equilibrated with PBS, pH 7.4.

-

-

Conjugation of DM1 to SPDP-modified Antibody:

-

Dissolve DM1 in DMF or DMSO.

-

Add the DM1 solution to the SPDP-modified antibody solution. The reaction proceeds via a disulfide exchange between the thiol on DM1 and the pyridyldithio group on the linker.

-

Incubate the reaction mixture for 3-4 hours at room temperature or overnight at 4°C.

-

The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

-

-

Purification of the Antibody-Drug Conjugate (ADC):

-

Purify the ADC from unconjugated DM1 and other reaction components by size-exclusion chromatography.

-

Collect the fractions containing the ADC.

-

-

Characterization of the ADC:

-

Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC)-HPLC or mass spectrometry.[][8]

-

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, providing an indication of its in vivo stability.[5][9][10]

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubate the ADC in plasma at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot of the plasma-ADC mixture.

-

Immediately stop the reaction by adding an excess of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

The half-life of the linker in plasma can be calculated from the rate of payload release.

In Vitro Cleavage Assay with Glutathione

This assay confirms the susceptibility of the disulfide linker to cleavage by glutathione.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Reduced Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

LC-MS system

Procedure:

-

Incubate the ADC in PBS containing a physiological concentration of GSH (e.g., 5 mM) at 37°C.

-

At various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), take an aliquot of the reaction mixture.

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved antibody and released payload.

-

The cleavage rate can be determined from the time-course data.

Conclusion

Disulfide bonds represent a powerful and widely utilized class of cleavable linkers in chemical biology and drug development. Their inherent sensitivity to the intracellular redox environment provides a robust mechanism for targeted payload release. The ability to tune their stability through steric hindrance allows for the optimization of bioconjugate pharmacokinetics and therapeutic index. A thorough understanding of the principles of disulfide linker chemistry, coupled with rigorous experimental characterization, is paramount for the successful design and implementation of these sophisticated molecular tools. This guide provides a foundational resource for researchers and developers working to harness the potential of disulfide linkers in their scientific endeavors.

References

- 1. covachem.com [covachem.com]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]

- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 10. pubs.acs.org [pubs.acs.org]

The Architect's Toolkit: A Technical Guide to the Synthesis and Application of Heterobifunctional Crosslinkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics, understanding the dynamic interplay of proteins is paramount. Heterobifunctional crosslinkers have emerged as indispensable chemical tools, acting as molecular rulers and staples to capture and characterize protein-protein interactions, define protein topology, and construct complex biomolecular conjugates. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and application of these versatile reagents, equipping researchers with the knowledge to effectively harness their potential.

Core Concepts: The Power of Two Faces

Heterobifunctional crosslinkers are distinguished by the presence of two different reactive moieties at either end of a spacer arm. This fundamental asymmetry is their greatest strength, enabling a controlled, sequential two-step conjugation.[1][2] This approach significantly minimizes the formation of undesirable homodimers and polymers, a common pitfall when using homobifunctional crosslinkers that possess two identical reactive groups.[3][4] The ability to selectively target different functional groups on proteins—most commonly the primary amines of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues—provides a high degree of precision in creating specific biomolecular linkages.

The general structure of a heterobifunctional crosslinker can be broken down into three key components:

-

Reactive Group 1: Targets a specific functional group on the first protein.

-

Spacer Arm: A flexible or rigid chain of atoms that determines the distance between the two linked molecules. Its properties, such as length and solubility, are critical for successful crosslinking.[1][5]

-

Reactive Group 2: Targets a different functional group on the second protein.

This modular design allows for a wide array of crosslinkers with tailored properties to suit diverse experimental needs.

A Chemist's Compendium: Synthesis of Key Heterobifunctional Crosslinkers

The synthesis of heterobifunctional crosslinkers is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. Below are generalized synthetic approaches for three major classes of these reagents.

NHS-Ester Maleimide (B117702) Crosslinkers: The Workhorses of Bioconjugation

The most widely used class of heterobifunctional crosslinkers combines an N-hydroxysuccinimide (NHS) ester for targeting primary amines with a maleimide group for targeting sulfhydryls.[1] Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic example.[6]

Synthesis of SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

An improved one-pot synthesis of SMCC has been described, offering an efficient route to this valuable linker.[7] While detailed step-by-step protocols with yields from primary literature are often proprietary or vary between manufacturers, the general synthetic strategy involves the reaction of 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC).

Synthesis of Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

To enhance water solubility, a sulfonate group is introduced to the NHS ring, creating Sulfo-SMCC.[8] This modification allows for conjugation reactions to be performed in aqueous buffers without the need for organic solvents, which can be crucial for maintaining the native structure and function of proteins. The synthesis follows a similar principle to that of SMCC, but utilizes N-hydroxysulfosuccinimide instead of N-hydroxysuccinimide.

Photoreactive Crosslinkers: Capturing Transient Interactions with Light

Photoreactive crosslinkers are invaluable for capturing fleeting or weak protein-protein interactions.[9][10] They remain inert until activated by UV light, at which point they form highly reactive species that can non-specifically insert into nearby C-H or N-H bonds.[9][11] Diazirine-based crosslinkers are a popular choice due to their smaller size and higher photo-crosslinking efficiency compared to older aryl azide-based reagents.[12][13]

Synthesis of Diazirine-Based Heterobifunctional Crosslinkers

The synthesis of a diazirine-containing crosslinker typically involves the oxidation of a diaziridine precursor, which is itself derived from a ketone.[9] For example, a minimalist diazirine-alkyne photo-cross-linker can be synthesized in a high-yielding, multi-step process starting from commercially available materials.[12] The synthesis of a heterobifunctional version would involve incorporating a second reactive group, such as an NHS ester, onto the molecule.

Click Chemistry Crosslinkers: Bioorthogonal and Efficient

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation.[10][14] Heterobifunctional crosslinkers bearing an azide (B81097) and an alkyne (or a strained cyclooctyne (B158145) for copper-free click chemistry) allow for the precise and bioorthogonal linkage of molecules.

Synthesis of Azide-Alkyne Heterobifunctional Crosslinkers

The synthesis of these crosslinkers involves creating a scaffold that incorporates both an azide and an alkyne group, along with reactive handles for protein conjugation, such as NHS esters. For example, new enrichable and MS-cleavable cross-linkers have been designed and prepared that incorporate an azide or alkyne to enable affinity purification strategies based on click chemistry.[10]

Quantitative Data Summary

The selection of an appropriate crosslinker is a critical step in experimental design. The following tables summarize key quantitative data for a selection of common heterobifunctional crosslinkers.

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Solubility | Membrane Permeability |

| SMCC | NHS ester, Maleimide | 8.3 | 334.32 | Insoluble in water | Yes |

| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | 436.37 | Water-soluble | No |

| LC-SMCC | NHS ester, Maleimide | 15.7 | 447.48 | Insoluble in water | Yes |

| BMPS | NHS ester, Maleimide | 6.9 | - | Insoluble in water | Yes |

| GMBS | NHS ester, Maleimide | 7.4 | - | Insoluble in water | Yes |

| EMCS | NHS ester, Maleimide | 9.4 | - | Insoluble in water | Yes |

| SDA | NHS ester, Diazirine | 3.9 | - | Insoluble in water | Yes |

| LC-SDA | NHS ester, Diazirine | 12.5 | - | Insoluble in water | Yes |

| Azide-A-DSBSO | NHS ester, Azide | - | - | - | Yes |

| Alkyne-A-DSBSO | NHS ester, Alkyne | - | - | - | Yes |

Note: Molecular weight and spacer arm length for some compounds can vary slightly depending on the specific isomer and manufacturer. Data on synthetic yields are highly variable and depend on the specific synthetic route and scale; therefore, they are not included in this general summary.

Experimental Protocols: From Benchtop to Data

The successful application of heterobifunctional crosslinkers requires careful attention to experimental detail. Below are detailed protocols for key experiments.

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of a sulfhydryl-containing protein to an amine-containing protein.

Materials:

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

Sulfo-SMCC

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

Desalting columns

Procedure:

-

Preparation of Protein-NH2: Dissolve Protein-NH2 in Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Activation of Protein-NH2 with Sulfo-SMCC:

-

Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.

-

Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution. The optimal molar excess should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.

-

Conjugation to Protein-SH:

-

Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired conjugate.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

To stop the reaction, a quenching reagent such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any unreacted maleimide groups.

-

Purify the final conjugate using size-exclusion chromatography to separate the desired conjugate from unreacted proteins and other byproducts.

-

Protocol 2: In Vivo Photoreactive Crosslinking

This protocol outlines a general procedure for in vivo crosslinking using a membrane-permeable, photoreactive crosslinker.

Materials:

-

Cell culture

-

Photoreactive crosslinker (e.g., a diazirine-based reagent)

-

Phosphate-buffered saline (PBS), ice-cold

-

UV lamp (365 nm)

-

Lysis buffer

Procedure:

-

Cell Preparation: Grow cells to the desired confluency.

-

Crosslinker Addition:

-

Wash the cells with ice-cold PBS to remove any amine-containing media components.

-

Incubate the cells with the photoreactive crosslinker in PBS at a concentration typically ranging from 100 µM to 1 mM for 15-30 minutes at 4°C to allow for cell permeation.

-

-

UV Activation:

-

Expose the cells to UV light (365 nm) on ice for 5-15 minutes to activate the crosslinker. The optimal irradiation time should be determined empirically.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS to remove excess crosslinker.

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

-

Downstream Analysis: The crosslinked protein complexes in the cell lysate can then be analyzed by various methods, such as immunoprecipitation followed by western blotting or mass spectrometry-based proteomics (XL-MS).

Visualizing Complexity: Diagrams of Pathways and Workflows

Visual representations are crucial for understanding the intricate relationships in proteomics. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows.

Caption: Decision tree for selecting a heterobifunctional crosslinker.

Caption: General experimental workflow for Crosslinking-Mass Spectrometry (XL-MS).

Caption: Simplified TGF-β signaling pathway, a target for crosslinking studies.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

| Problem | Possible Cause | Suggested Solution |

| Low or no conjugation | Inactive crosslinker | Use fresh, properly stored crosslinker. |

| Incompatible buffer (contains amines or sulfhydryls) | Perform buffer exchange into an appropriate conjugation buffer. | |

| Insufficient reactive groups on proteins | Consider introducing sulfhydryl groups using reagents like Traut's reagent or SATA. | |

| High levels of aggregation/precipitation | Crosslinker is not water-soluble | Use a water-soluble analog (e.g., Sulfo-SMCC instead of SMCC). |

| High molar excess of crosslinker | Optimize the molar ratio of crosslinker to protein. | |

| Non-specific crosslinking | (For photoreactive crosslinkers) Over-exposure to UV light | Optimize UV irradiation time and intensity. |

| (For NHS-maleimide) pH is too high, leading to maleimide reaction with amines | Maintain the pH of the maleimide reaction step between 6.5 and 7.5. |

By understanding the fundamental chemistry, mastering the synthetic and application protocols, and being prepared to troubleshoot common issues, researchers can confidently employ heterobifunctional crosslinkers to unravel the complexities of the proteome. These powerful tools will continue to be at the forefront of proteomics research, driving new discoveries in basic science and therapeutic development.

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. cephamls.com [cephamls.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crosslinkers Selection Guide [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

Navigating the Bifunctional Landscape: A Technical Guide to 4-Azide-TFP-Amide-SS-propionic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 4-Azide-TFP-Amide-SS-propionic acid, a heterobifunctional crosslinker critical in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document outlines the core chemical features of the molecule, presents a framework for evaluating its key performance parameters, and offers detailed experimental protocols for researchers.

Core Molecular Characteristics

4-Azide-TFP-Amide-SS-propionic acid is a versatile reagent possessing three key functional domains:

-

A Photo-activatable Aryl Azide (B81097): The tetrafluorophenyl azide (TFP-azide) group allows for the formation of a covalent linkage upon exposure to UV light. The fluorine atoms enhance the stability of the resulting nitrene intermediate.

-

A Cleavable Disulfide Bond: The disulfide (-S-S-) linkage provides a bioreducible tether, designed to be stable in the extracellular environment and readily cleaved by reducing agents such as glutathione, which is found at higher concentrations inside cells.

-

An Amine-Reactive Carboxylic Acid: The terminal propionic acid enables the conjugation of the linker to primary amines on proteins or other biomolecules through the formation of a stable amide bond, typically facilitated by a coupling agent like EDC.

Solubility Profile

Table 1: Predicted Solubility of 4-Azide-TFP-Amide-SS-propionic acid

| Solvent | Predicted Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | High | A common solvent for dissolving crosslinkers. |

| Dimethylformamide (DMF) | High | Another suitable polar aprotic solvent. |

| Water (pH 7.4) | Low to Moderate | Solubility is expected to increase with pH. |